2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
CAS No.: 1561780-39-9
Cat. No.: VC12025692
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1561780-39-9 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-(3-methoxycarbonylpyrrol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) |
| Standard InChI Key | IQEUBEKKKAMTOP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C=C1)CC(=O)O |
| Canonical SMILES | COC(=O)C1=CN(C=C1)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The molecular formula of 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is C₈H₉NO₄, with a molar mass of 183.16 g/mol . Its SMILES notation (COC(=O)C1=CN(C=C1)CC(=O)O) delineates the methoxycarbonyl group (-COOCH₃) at position 3 of the pyrrole ring and the acetic acid substituent (-CH₂COOH) attached to the nitrogen atom . The InChIKey (IQEUBEKKKAMTOP-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Table 1: Structural Descriptors of 2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| SMILES | COC(=O)C1=CN(C=C1)CC(=O)O |
| InChI | InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) |
| InChIKey | IQEUBEKKKAMTOP-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase ion mobility . For instance, the [M+H]+ adduct (m/z 184.06044) exhibits a CCS of 138.1 Ų, while the [M+Na]+ adduct (m/z 206.04238) shows a higher CCS of 147.2 Ų . These values suggest moderate polarity and potential utility in mass spectrometry-based analyses.
Table 2: Predicted Collision Cross Sections (Ų) for Key Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 184.06044 | 138.1 |
| [M+Na]+ | 206.04238 | 147.2 |
| [M-H]- | 182.04588 | 136.2 |
Synthetic Methodologies and Precursor Pathways
Historical Context in Pyrrole Functionalization
The synthesis of pyrrole-acetic acid derivatives often involves ethoxalylpyrrole intermediates. Carpio et al. demonstrated two routes for converting pyrroles into pyrrol-2-acetic acid esters :
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Wolff-Kishner Reduction Pathway: Saponification of α-keto esters followed by Wolff-Kishner reduction yields acetic acid derivatives.
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Borohydride-Mediated Reduction: Sodium borohydride reduces 2-ethoxalylpyrroles to α-hydroxy esters, which are further reduced to acetic acid esters using triphenylphosphine and triphenylphosphine diiodide .
Application to Target Compound
While direct synthesis of 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid remains undocumented, analogous strategies could be employed. For example, alkylation of 2-ethoxalylpyrrole with bromoethanol derivatives, followed by hydrolysis and esterification, might yield the desired structure .
Physicochemical and Spectroscopic Profiles
Mass Spectrometric Fragmentation Patterns
The [M+H]+ ion at m/z 184.06044 likely undergoes neutral loss of CO₂ (44 Da) to form m/z 140.05, corresponding to the pyrrole-methanol derivative. Further fragmentation might involve ring-opening reactions, characteristic of substituted pyrroles .
Critical Research Gaps and Future Directions
Absence of Experimental Validation
No peer-reviewed studies directly investigate this compound’s synthesis, spectroscopy, or applications . Predicted properties remain unvalidated, necessitating empirical studies.
Recommended Investigations
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